molecular formula C21H30N2O3 B6043651 7-(2-cyclohexylethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2-cyclohexylethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6043651
M. Wt: 358.5 g/mol
InChI Key: BQZYBQOACAIWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-cyclohexylethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as 'Furosemide', is a potent diuretic drug that is used to treat various medical conditions such as hypertension, edema, and congestive heart failure. This compound is a spironolactone derivative that acts on the loop of Henle in the kidneys to inhibit the reabsorption of sodium and chloride ions, resulting in increased urine output.

Mechanism of Action

Furosemide acts on the loop of Henle in the kidneys to inhibit the reabsorption of sodium and chloride ions, resulting in increased urine output. This mechanism of action leads to a reduction in blood volume and a decrease in blood pressure.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects on the body. It can cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypomagnesemia. It can also cause metabolic alkalosis and hyperuricemia. Additionally, Furosemide can cause ototoxicity, which is a potential side effect that affects the auditory system.

Advantages and Limitations for Lab Experiments

Furosemide has several advantages and limitations for lab experiments. It is a potent diuretic that can be used to induce diuresis in animal models. However, it can also cause electrolyte imbalances, which may affect the experimental results. Additionally, Furosemide has a short half-life and is rapidly eliminated from the body, which may limit its use in long-term experiments.

Future Directions

There are several future directions for research on Furosemide. One potential area of research is the development of new formulations that can improve the bioavailability and efficacy of the drug. Another area of research is the investigation of the potential use of Furosemide in the treatment of other medical conditions, such as acute kidney injury and liver cirrhosis. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of Furosemide.

Synthesis Methods

Furosemide is synthesized by reacting 4-chloro-5-sulfamoylanthranilic acid with ethyl ester of glycine to form 4-chloro-5-sulfamoylanthranilic acid ethyl ester. This intermediate is then reacted with 2-cyclohexylethylamine and 2-furoyl chloride to form the final product, Furosemide.

Scientific Research Applications

Furosemide has been extensively studied in scientific research for its diuretic properties and its potential use in treating various medical conditions. It has been shown to be effective in reducing blood pressure, relieving edema, and improving cardiac function in patients with congestive heart failure.

properties

IUPAC Name

7-(2-cyclohexylethyl)-2-(furan-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c24-19(18-8-4-15-26-18)23-14-11-21(16-23)10-5-12-22(20(21)25)13-9-17-6-2-1-3-7-17/h4,8,15,17H,1-3,5-7,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZYBQOACAIWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC3(C2=O)CCN(C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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